N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide
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Overview
Description
N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-tert-butyl-benzamide is a complex organic compound that features a benzimidazole ring fused with a pyrazole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-tert-butyl-benzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of ortho-phenylenediamine with benzaldehydes to form the benzimidazole core . The final step involves the coupling of the benzimidazole-pyrazole intermediate with 4-tert-butyl-benzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps may involve advanced chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-tert-butyl-benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-tert-butyl-benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-tert-butyl-benzamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity . The pyrazole ring may enhance the binding affinity to enzymes, making it a potent inhibitor . The compound’s overall structure allows it to interfere with multiple pathways, leading to its broad-spectrum activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-yl)-5-methyl-2H-pyrazole: Lacks the benzamide moiety, resulting in different biological activity.
4-tert-Butyl-benzamide: Lacks the benzimidazole and pyrazole rings, making it less effective in medicinal applications.
N-(1H-Benzimidazol-2-yl)-benzamide: Similar structure but without the pyrazole ring, leading to different pharmacological properties.
Uniqueness
N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-tert-butyl-benzamide is unique due to its combined benzimidazole, pyrazole, and benzamide moieties, which contribute to its potent and broad-spectrum biological activities .
Properties
Molecular Formula |
C22H23N5O |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C22H23N5O/c1-14-13-19(25-20(28)15-9-11-16(12-10-15)22(2,3)4)27(26-14)21-23-17-7-5-6-8-18(17)24-21/h5-13H,1-4H3,(H,23,24)(H,25,28) |
InChI Key |
WMFHOTCXRDCCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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